Home > Products > Building Blocks P15360 > L-Azetidine-2-carboxylic acid
L-Azetidine-2-carboxylic acid - 2133-34-8

L-Azetidine-2-carboxylic acid

Catalog Number: EVT-248314
CAS Number: 2133-34-8
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid, first discovered in the fruit body of the fungus Clavaria miyabeana S. Ito []. As a proline analogue, its structure closely resembles L-proline, differing only by the replacement of the five-membered pyrrolidine ring with a four-membered azetidine ring []. This structural similarity allows L-Azetidine-2-carboxylic acid to be mistakenly incorporated into proteins in place of proline, disrupting protein structure and function [, , , , , ]. This property makes it a valuable tool in various biological and biochemical research areas.

Future Directions
  • Understanding Resistance Mechanisms: Identifying mechanisms of resistance to L-Azetidine-2-carboxylic acid in organisms like Panagrellus silusiae could provide insights into proline metabolism and protein folding [, ].

L-Proline

Relevance: L-Proline's close structural resemblance to LACA makes it a crucial point of comparison in various studies. For instance, research has revealed that L-proline effectively mitigates endoplasmic reticulum stress in microglial cells exposed to LACA []. This protective effect stems from L-proline's ability to compete with LACA for incorporation into proteins, thus reducing LACA's detrimental impact. Furthermore, L-proline has demonstrated its capacity to inhibit glutamate-based spreading depressions at low concentrations and promote K+-based spreading depressions at higher concentrations, a characteristic not observed with LACA [].

3,4-Dehydro-L-proline

Relevance: 3,4-Dehydro-L-proline shares a similar mode of action with L-Azetidine-2-carboxylic acid (LACA) by interfering with the formation of stable collagen structures [, ]. Both compounds induce stress response in Drosophila Kc cells, although through distinct mechanisms []. While LACA necessitates incorporation into proteins to trigger stress response, the presence of 3,4-Dehydro-L-proline alone is sufficient to elicit this effect.

L-Pipecolic Acid

Relevance: L-Pipecolic Acid, similar to L-Azetidine-2-carboxylic acid (LACA), is a proline analog that exhibits biological activity. When incorporated into angiotensin II analogs, both LACA and L-Pipecolic Acid at position 7 were found to retain high antagonist activity []. Interestingly, the deletion of sarcosine at position 1 in these analogs significantly impacted their binding affinities, highlighting the structural interplay between different amino acid positions in influencing biological activity.

3-Ethylidene-L-azetidine-2-carboxylic acid (Polyoximic acid)

Relevance: This compound shares the core azetidine ring structure with L-Azetidine-2-carboxylic acid (LACA) but differs in its side chain. The discovery of 3-ethylidene-L-azetidine-2-carboxylic acid as a constituent of polyoxins has provided valuable insights into the potential biological activities and applications of azetidine-containing compounds [].

(2RS,3S,4S)-[2-14C,4-3H]Isoleucine and (2S,3S,4R)-[U-14C,4-3H]isoleucine

Relevance: The research involving these compounds elucidated the biosynthetic pathway of 3-ethylidene-L-azetidine-2-carboxylic acid, confirming L-isoleucine as its direct precursor [, ]. This finding is significant as it demonstrates a novel metabolic role for L-isoleucine in the biosynthesis of a non-proteinogenic amino acid.

Source and Classification

L-Azetidine-2-carboxylic acid is primarily derived from natural sources, including certain plant species such as Fagus silvatica L. It is classified as an amino acid analog due to its structural similarity to standard amino acids, which makes it a valuable compound in biochemical research and synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Azetidine-2-carboxylic acid can be achieved through several methods, with one of the most notable being a four-step process derived from γ-butyrolactone. This process includes:

Alternative methods have also been explored, including the use of tosyl-L-homoserine lactone as an intermediate, which involves multiple steps but can yield high enantiomeric purity .

Molecular Structure Analysis

Structure and Data

L-Azetidine-2-carboxylic acid features a four-membered azetidine ring with a carboxylic acid group at the second position. Its molecular formula is C5H9NO2C_5H_9NO_2, and it has a molar mass of approximately 115.13 g/mol. The compound's structure can be represented as follows:

Structure  Azetidine ring with carboxylic acid \text{Structure }\quad \text{ Azetidine ring with carboxylic acid }

The stereochemistry of L-Azetidine-2-carboxylic acid is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

L-Azetidine-2-carboxylic acid participates in various chemical reactions typical of carboxylic acids and amino acids. Notably, it can be converted into azetidin-2-ones through reactions that involve forming dianions followed by oxidation reactions . Additionally, it can undergo reduction processes to yield different azetidine derivatives, expanding its utility in synthetic chemistry .

Mechanism of Action

Process and Data

The mechanism of action for L-Azetidine-2-carboxylic acid primarily relates to its role as an amino acid analog. It can interfere with normal metabolic processes by mimicking natural amino acids during protein synthesis. This mimicry may affect enzyme activity and protein function, leading to potential therapeutic applications in modulating biological pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-Azetidine-2-carboxylic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white crystalline solid.
  • Solubility: Soluble in water due to its polar carboxylic acid group.
  • Melting Point: The melting point ranges around 90–95 °C.
  • pKa Value: Approximately 3.5, indicating moderate acidity.

These properties make it suitable for various applications in both laboratory settings and potential pharmaceutical formulations.

Applications

Scientific Uses

L-Azetidine-2-carboxylic acid has several important applications in scientific research:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex molecules in pharmaceutical chemistry.
  • Biochemical Studies: Its role as an amino acid analog allows researchers to study protein interactions and enzyme mechanisms.
  • Potential Therapeutics: Due to its structural similarities with natural amino acids, it may have applications in developing drugs targeting specific metabolic pathways or diseases.
Biosynthetic Pathways and Natural Distribution

Plant-Based Biosynthesis of Aze in Convallaria majalis and Polygonatum spp.

The non-proteinogenic amino acid L-azetidine-2-carboxylic acid (AZE) is biosynthesized in specific plant lineages via specialized metabolic pathways that transform aspartate-derived precursors. Early radiolabeling studies in Convallaria majalis (lily of the valley) demonstrated that both [U-¹⁴C]-aspartate and [2-¹⁴C]-methionine serve as efficient precursors for AZE, suggesting a metabolic branch point from classical aspartate family metabolism [3] [8]. Subsequent ¹⁵N-NMR investigations confirmed that the azetidine ring nitrogen originates directly from the α-amino group of aspartate, supporting a mechanism involving cyclization rather than transamination [8].

The committed biosynthetic steps involve two critical transformations: (1) Nucleophilic displacement: The α-amino group attacks the γ-carbon of an activated aspartate derivative (potentially O-phosphohomoserine), forming the azetidine ring's C-N bond; (2) Decarboxylative closure: Elimination of phosphate and decarboxylation facilitates the formation of the strained four-membered ring system [3]. This pathway exhibits significant enzymatic specialization within the Asparagaceae family, with Polygonatum spp. (Solomon's seal) employing a highly similar mechanism, as evidenced by comparable radiolabeling patterns [8] [9]. The compartmentalization of this biosynthesis within rhizomes and foliage correlates with AZE's proposed role in chemical defense.

Table 1: Plant Species with Characterized AZE Biosynthesis

Plant SpeciesCommon NameFamilyPrimary TissuesKey Biosynthetic Precursors
Convallaria majalisLily of the valleyAsparagaceaeRhizomes, FoliageAspartate, Methionine
Polygonatum odoratumSolomon's sealAsparagaceaeRhizomesAspartate, Methionine
Polygonatum multiflorumSolomon's sealAsparagaceaeRhizomesAspartate

Microbial Biosynthetic Clusters: SAM-Dependent Cyclization via AzeJ and VioH Synthases

Bacterial AZE biosynthesis diverges fundamentally from plant pathways by employing S-adenosylmethionine (SAM) as the direct precursor. This discovery emerged from characterization of biosynthetic gene clusters (BGCs) in Pseudomonas aeruginosa (azetidomonamide producer) and Cystobacter violaceus (vioprolide producer), which encode AZE synthases (AzeJ and VioH, respectively) [1]. These enzymes catalyze an unprecedented intramolecular 4-exo-tet cyclization of SAM, releasing methylthioadenosine (MTA) and generating the strained azetidine ring. Structural biology (X-ray crystallography at 1.95-3.0 Å resolution) reveals that AzeJ facilitates cyclization through precise substrate positioning:

  • Kinked SAM Conformation: The homocysteine moiety adopts a bent conformation, positioning the nucleophilic amino nitrogen proximal (2.9 Å) to the electrophilic Cγ-sulfonium carbon [1].
  • Active Site Architecture: Key residues (Tyr175, Asn139, Ser203) hydrogen-bond to the carboxylate of SAM, while Phe134 engages the amino group in a cation-π interaction, enhancing its nucleophilicity and stabilizing the developing positive charge during the SN2 attack [1].
  • Desolvation Effect: The closed active site excludes water, promoting the energetically unfavorable 4-membered ring closure over the more common 5- or 6-membered ring formations [1] [4].

Quantum mechanical calculations confirm that this specific binding conformation lowers the activation barrier for the 4-exo-tet cyclization. Notably, VioH exhibits lower inherent cyclization activity than AzeJ in vitro, suggesting potential dependence on its partner protein VioG (a radical SAM methyltransferase) for in vivo methyl-AZE production [1]. Phylogenetic analyses identify related SAM lyases across diverse bacterial phyla, indicating AZE incorporation into natural products is more widespread than previously recognized [1] [4].

Table 2: Key AZE Synthases in Bacterial Natural Product Biosynthesis

EnzymeSource OrganismNatural ProductStructure (Resolution)Catalytic FeaturesActivity
AzeJPseudomonas aeruginosaAzetidomonamideHomodimer (1.95-3.0 Å)High-activity cyclase; Classic GxxxG SAM-bindingConverts SAM → AZE + MTA
VioHCystobacter violaceusVioprolideMonomer (2.0 Å)Lower inherent cyclization activity; Requires VioG?Produces methyl-AZE derivative

Ecological Distribution in Fabaceae, Asparagaceae, and Beta vulgaris Cultivars

AZE occurs in phylogenetically discrete plant lineages, primarily within the Asparagaceae and Fabaceae families, with recent detection in economically important Beta vulgaris (beet) cultivars:

  • Asparagaceae: This family represents the historical source of identified AZE. Convallaria majalis (lily of the valley) rhizomes and foliage, and multiple Polygonatum species (Solomon's seals) contain significant concentrations [2] [3]. The biosynthesis is localized to these tissues, aligning with a defense role against herbivores and pathogens.
  • Fabaceae: AZE is distributed across numerous genera within the legume family [2] [6]. While specific concentrations vary considerably between species, its widespread presence suggests an evolutionary conserved biosynthetic capability potentially linked to nitrogen metabolism or ecological interactions in this large plant family.
  • Beta vulgaris: Detection of AZE in garden/table beets (B. vulgaris ssp. vulgaris), sugar beets, and garden beets confirms its presence in the Amaranthaceae (formerly Chenopodiaceae) [6]. Quantification shows variable levels across cultivars, indicating potential genetic and/or environmental regulation of its biosynthesis or accumulation [6]. This finding is significant due to the global consumption of beetroot and sugar derived from these plants.

The patchy distribution across these families suggests convergent evolution of AZE biosynthesis or horizontal gene transfer events, possibly driven by selective pressure from herbivory or microbial challenge. Within plants, AZE accumulation often correlates with tissues critical for survival or reproduction (rhizomes, young foliage, seeds).

Table 3: Ecological Distribution of AZE in Higher Plants

Plant FamilyRepresentative Genera/SpeciesTissues with AZEReported Occurrence LevelEcological Context
AsparagaceaeConvallaria majalis, Polygonatum spp.Rhizomes, Fresh FoliageHigh (historically significant sources)Temperate forest understory; Chemical defense
Fabaceae (Legumes)Numerous genera (e.g., Lathyrus, Phaseolus)Foliage, SeedsVariable (species-dependent)Diverse habitats; Potential defense/allelopathy
AmaranthaceaeBeta vulgaris cultivars (table beet, sugar beet)Roots (tubers), LeavesLow to Moderate (cultivar-dependent)Agricultural systems; Human food source

Role of Non-Ribosomal Peptide Synthetases (NRPSs) in Bacterial Aze-Containing Metabolites

In bacterial natural product biosynthesis, AZE functions as a specialized proline mimetic building block incorporated into complex peptides via Non-Ribosomal Peptide Synthetase (NRPS) assembly lines. Genomic analysis reveals dedicated BGCs encode both the AZE synthase (e.g., AzeJ, VioH) and multi-modular NRPS machinery equipped with specialized adenylation (A) domains that recognize and activate AZE or methyl-AZE [1] [5].

  • Adenylation Domain Specificity: The A domain within the relevant NRPS module exhibits high selectivity for activated AZE over canonical amino acids like proline. Structural modeling suggests distinct binding pocket residues accommodate the smaller, more strained azetidine ring [1] [5].
  • Carrier Protein Loading: Activated AZE-AMP is covalently tethered as a thioester to the phosphopantetheine arm of an adjacent peptidyl carrier protein (PCP) domain within the same NRPS module [5].
  • Peptide Bond Formation: The AZE moiety is incorporated into the growing peptide chain via condensation (C) domains, typically positioned downstream. The strained ring system significantly influences the peptide's final conformation and bioactivity [1] [5].

This mechanism enables the production of diverse AZE-containing metabolites with potent biological activities, including:

  • Azetidomonamides (Pseudomonas aeruginosa): Lipopeptides with potential roles in bacterial competition [1].
  • Vioprolides (Cystobacter violaceus): Cytotoxic macrolides containing methyl-AZE [1].
  • Clipibicyclenes/Bonnevillamides (Streptomyces spp.): Complex polyketide-peptide hybrids with antimicrobial properties [1].

The combinatorial potential of AZE synthases is demonstrated by successfully engineering Streptomyces cattleya to incorporate AZE into the pyrrolizixenamide pathway, generating novel "azabicyclene" analogues [1]. This highlights the utility of AZE biosynthetic enzymes in synthetic biology for generating structurally diverse peptide therapeutics.

Table 4: Bacterial Natural Products Incorporating AZE via NRPS Machinery

Natural ProductProducing BacteriumBiosynthetic Cluster FeaturesRole of AZE
AzetidomonamidesPseudomonas aeruginosaEncodes AzeJ (AZE synthase) + Multi-modular NRPSProline mimic; Core scaffold element
VioprolidesCystobacter violaceusEncodes VioH (methyl-AZE synthase) + Hybrid PKS/NRPSStrained heterocycle influencing conformation
BonnevillamidesStreptomyces sp. GSL-6B, UTZ13Contains AZE synthase homolog + Complex NRPS/PKSStructural motif enhancing target interaction
ClipibicyclenesStreptomyces cattlyaAZE synthase + Large multi-modular NRPSKey heterocyclic unit in bioactive core

Properties

CAS Number

2133-34-8

Product Name

L-Azetidine-2-carboxylic acid

IUPAC Name

azetidine-2-carboxylic acid

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)

InChI Key

IADUEWIQBXOCDZ-UHFFFAOYSA-N

SMILES

C1CNC1C(=O)O

Solubility

SOL IN COLD & HOT WATER; PRACTICALLY INSOL IN ABSOLUTE ETHANOL

Synonyms

(S)-Azetidine-2-carboxylicacid;L-Azetidine-2-carboxylicacid;2133-34-8;(S)-(-)-2-Azetidinecarboxylicacid;(2S)-azetidine-2-carboxylicacid;Azetidyl-2-carboxylicacid;(S)-2-Azetidinecarboxylicacid;L-Azetidine2-carboxylicacid;2-Azetidinecarboxylicacid,L-;Azetidine-2-carboxylicacid,L-;2-Azetidinecarboxylicacid,(S)-;UNII-5GZ3E0L9ZU;(S)-(-)-Azetidine-2-carboxylicacid;ST059592;CHEBI:6198;AcideL-azetidine-2-carboxylic;CHEMBL1165239;HSDB3465;IADUEWIQBXOCDZ-VKHMYHEASA-N;EINECS218-362-5;Azetidinecarboxylicacid;L-Trimethyleneimine-2-carboxylicAcid;(L)-AZETIDINE-2-CARBOXYLICACID;AcideL-azetidine-2-carboxylic[French];(2S)azetidine-2-carboxylicacid

Canonical SMILES

C1CNC1C(=O)O

Isomeric SMILES

C1CN[C@@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.